molecular formula C14H12ClN3S B8605925 4-Chloro-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinazoline CAS No. 923274-52-6

4-Chloro-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinazoline

Cat. No. B8605925
M. Wt: 289.8 g/mol
InChI Key: PJXAACLYTLKRTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinazoline is a useful research compound. Its molecular formula is C14H12ClN3S and its molecular weight is 289.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

923274-52-6

Product Name

4-Chloro-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinazoline

Molecular Formula

C14H12ClN3S

Molecular Weight

289.8 g/mol

IUPAC Name

2-(4-chloroquinazolin-2-yl)-4-propan-2-yl-1,3-thiazole

InChI

InChI=1S/C14H12ClN3S/c1-8(2)11-7-19-14(17-11)13-16-10-6-4-3-5-9(10)12(15)18-13/h3-8H,1-2H3

InChI Key

PJXAACLYTLKRTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CSC(=N1)C2=NC3=CC=CC=C3C(=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 50 (100 mg, 0.37 mmol) was added to phosphorous oxychloride (2 mL) and heated to 100° C. for 2 h. The reaction mixture was then poured on ice with vigorous stirring and made basic with NaOH (aq). The resulting slurry was extracted with ether (3×20 mL) and the combined organic phases were dried (MgSO4) and filtered. Removal of the solvent in vacuo afforded the title compound in quantitative yield. LC/MS>95%, m/z (ESI+)=290 (MH+).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.